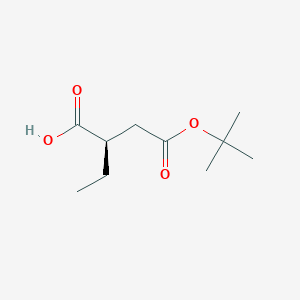

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXQGZZZJERJO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of contemporary drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomeric pairs of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. This reality underscores the paramount importance of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[1]

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS Number: 210048-05-8) has emerged as a valuable chiral building block for the synthesis of sophisticated molecular architectures. Its utility lies in the strategic placement of a chiral center and orthogonally protected carboxylic acid functionalities. The tert-butyl ester provides a sterically hindered protecting group that can be selectively removed under acidic conditions, while the free carboxylic acid offers a handle for further chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its application in the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective utilization in multi-step synthetic campaigns. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 210048-05-8 | Internal Data |

| Molecular Formula | C₁₀H₁₈O₄ | Calculated |

| Molecular Weight | 202.25 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | Not determined | - |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred |

| Chirality | (R)-enantiomer | - |

The structural features of this compound are key to its synthetic utility. The ethyl group at the C2 position introduces a specific stereocenter, while the mono-tert-butyl ester of the succinic acid backbone allows for regioselective reactions.

Asymmetric Synthesis: A Strategic Approach

Proposed Synthetic Pathway: Asymmetric Hydrogenation

The proposed synthesis commences with the Knoevenagel condensation of diethyl malonate with propionaldehyde, followed by hydrolysis and mono-esterification to yield a suitable prochiral substrate. This substrate then undergoes asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the desired stereocenter.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(tert-Butoxy)-2-ethylidene-4-oxobutanoic acid (Prochiral Substrate)

-

To a solution of 2-ethylidenesuccinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) is added di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired mono-tert-butyl ester.

Step 2: Asymmetric Hydrogenation to this compound

-

In a high-pressure reactor, the prochiral substrate from Step 1 (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)₂(R)-BINAP]BF₄ (0.01 eq), are dissolved in degassed methanol (20 vol).

-

The reactor is purged with hydrogen gas and then pressurized to 50-100 psi.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by chromatography to yield this compound.

Applications in Drug Development: A Chiral Intermediate for Novel Therapeutics

Chiral succinic acid derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals.[3] While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of therapeutic agents. Its value lies in its ability to introduce a specific stereocenter and a flexible four-carbon chain that can be further elaborated.

One potential application is in the synthesis of inhibitors of succinate dehydrogenase (SDH), an enzyme complex involved in cellular respiration. Chiral SDH inhibitors have shown promise as potent and selective antifungal agents.[4] The stereochemistry of these inhibitors is often critical for their binding affinity and biological activity.

Caption: A generalized workflow illustrating the use of the title compound in API synthesis.

The free carboxylic acid of this compound can be readily coupled with various amines or alcohols to form amides or esters, respectively. Subsequent removal of the tert-butyl protecting group under acidic conditions unmasks the second carboxylic acid, allowing for further synthetic manipulations or for this functionality to be a key pharmacophoric feature in the final drug molecule.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0-12.0 | br s | 1H | COOH |

| 2.80-2.95 | m | 1H | CH(CH₂CH₃) |

| 2.50-2.70 | m | 2H | CH₂COO-tBu |

| 1.60-1.80 | m | 2H | CH₂CH₃ |

| 1.45 | s | 9H | C(CH₃)₃ |

| 0.95 | t | 3H | CH₂CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 179-181 | COOH |

| 171-173 | COO-tBu |

| 80-82 | C(CH₃)₃ |

| 40-42 | CH(CH₂CH₃) |

| 35-37 | CH₂COO-tBu |

| 28.1 | C(CH₃)₃ |

| 25-27 | CH₂CH₃ |

| 11-13 | CH₂CH₃ |

Predicted IR (neat):

| Wavenumber (cm⁻¹) | Assignment |

| 2900-3300 (broad) | O-H stretch (carboxylic acid) |

| 2970-2930 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (tert-butyl ester) |

| ~1710 | C=O stretch (carboxylic acid) |

Conclusion

This compound represents a strategically designed chiral building block with significant potential in asymmetric synthesis and drug discovery. Its defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a versatile tool for the construction of complex and stereochemically rich molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase, paving the way for the development of safer and more effective medicines.

References

- Barton, M. A.; Lemieux, R. U.; Savoie, J. Y. (1973) Solid-phase synthesis of selectively protected peptides for use as building units in the solid-phase synthesis of large molecules. J. Am. Chem. Soc., 95, 4501-4506.

- One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Adv. Sci.2025, 12, 2416250.

- Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.

- Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1993, 137-144.

- The market of chiral drugs. J. Pharm. Biomed. Anal.2011, 55, 694-713.

- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.

-

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid. PubChem CID 16057124. [Link]

- Process for manufacture of chiral succinic acid derivatives. U.S.

- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.

- Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. J. Org. Chem.1996, 61, 6442-6455.

-

2-Amino-4-(tert-butoxy)-4-oxobutanoic acid. PubChem CID 102930. [Link]

-

Contents Generic Methods for Monomer Synthesis. The Royal Society of Chemistry. [Link]

-

4-(tert-butoxy)-4-oxobutanoic acid. PubChemLite. [Link]

-

4-(tert-Butoxy)-4-oxobutanoic acid. Oakwood Chemical. [Link]

- Enantioselective synthesis of tert-butyl tert-butanethiosulfinate catalyzed by cyclohexanone monooxygenase. Chirality2001, 13, 40-42.

- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth.2008, 85, 1-11.

- Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu4-DOTAGA. Org. Process Res. Dev.2016, 20, 661-671.

- Malonic acid, tert-butyl ethyl ester. Org. Synth.1963, 43, 34.

- Derivatives of 4-(methylphosphinyl)-2-oxobutanoic acid, herbicidal compositions containing them, and intermediates and methods for their production.

- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Aldrichimica Acta2007, 40, 59-69.

- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chem. Sci.2017, 8, 5024-5028.

- Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccin

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020, 25, 5939.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Lett.2010, 51, 2683-2685.

Sources

- 1. ole.uff.br [ole.uff.br]

- 2. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid - Google Patents [patents.google.com]

- 3. Process for manufacture of chiral succinic acid(cas:110-15-6) derivatives [anhuisunsingchem.com]

- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-technique Approach to the Complete Structure Elucidation of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid

Abstract: The unequivocal determination of a molecule's structure, including its absolute stereochemistry, is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. The inherent chirality of many compounds dictates their biological activity and physical properties, making rigorous structural verification essential.[1] This in-depth guide presents a systematic, multi-technique workflow for the complete structure elucidation of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid, a chiral synthetic building block. We will demonstrate how the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiroptical methods provides a self-validating system for confirming molecular connectivity and absolute configuration. Each section explains the causality behind the chosen methodology, provides field-proven protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Analytical Challenge

This compound is a chiral molecule containing a carboxylic acid, a tert-butyl ester, and a single stereocenter at the C2 position. Its utility as a building block in asymmetric synthesis depends entirely on the correct and verified structure, both in terms of atom connectivity (constitutional isomerism) and the three-dimensional arrangement at the chiral center (stereoisomerism).

This guide is structured to address these two aspects sequentially. First, we establish the molecular formula and the precise bonding arrangement. Second, we confirm the designated (R)-configuration at the stereocenter. This logical progression ensures that each piece of analytical data builds upon the last, culminating in a definitive structural assignment.

Caption: Workflow for stereochemical analysis via NMR.

Protocol 5: Modified Mosher's Method for a Chiral Acid

-

Acid Chloride Formation: React the (R)-acid with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF to form the corresponding acid chloride.

-

Esterification: In a separate flask, react the crude acid chloride with a sub-stoichiometric amount of a chiral alcohol, such as (R)-1-phenylethanol, in the presence of a non-nucleophilic base (e.g., pyridine).

-

Purification: Purify the resulting diastereomeric ester mixture via flash column chromatography.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomer.

-

Data Interpretation: Analyze the chemical shifts of the protons on the ethyl group. By applying the Mosher's method mnemonic (analyzing which protons are shielded or deshielded by the phenyl ring of the chiral auxiliary), the absolute configuration of the original stereocenter can be confirmed.

Conclusion

The structural elucidation of this compound requires a methodical and orthogonal approach.

-

High-Resolution Mass Spectrometry confirms the elemental formula C₁₀H₁₈O₄.

-

Infrared Spectroscopy verifies the presence of carboxylic acid and ester functional groups.

-

1D and 2D NMR Spectroscopy unambiguously defines the molecular backbone and connectivity of the ethyl and tert-butyl groups.

-

Circular Dichroism Spectroscopy , when compared with theoretical calculations, provides a direct and powerful confirmation of the absolute (R)-configuration.

-

NMR analysis with a chiral auxiliary offers an independent, chemical-based validation of the stereocenter.

By integrating the data from these distinct analytical techniques, a complete and confident structural assignment is achieved. This self-validating workflow ensures the highest degree of scientific rigor, which is critical for the use of such chiral molecules in research and drug development.

References

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

-

Harvard University. Circular Dichroism (CD) - Center for Macromolecular Interactions. [Link]

-

PubMed. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2026). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. [Link]

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

WebMO. Determining Stereochemistry by 1H-NMR Spectroscopy. [Link]

-

Wikipedia. Circular dichroism. [Link]

-

MtoZ Biolabs. Circular Dichroism Spectroscopy for Chiral Compounds. [Link]

-

PMC. (2025). Deconstructing Chirality: Probing Local and Nonlocal Effects in Azobenzene Derivatives with X‑ray Circular Dichroism. [Link]

-

YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

-

R Discovery. (2026). Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

-

AWS. (2024). Composition of butanoic acid determined by IR spectroscopy. [Link]

-

ACS Publications. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]

-

ResearchGate. (2024). (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of butanoic acid. [Link]

-

Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]

Sources

Strategic Synthesis and Application of Chiral Succinic Acid Mono-tert-Butyl Esters

Executive Summary

Chiral succinic acid mono-tert-butyl esters represent a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for a new generation of peptidomimetics, renin inhibitors, and neprilysin inhibitors (e.g., Sacubitril). The tert-butyl (t-Bu) group is not merely a protecting group; its steric bulk dictates conformation during catalysis and provides orthogonal acid-lability, allowing for precise, late-stage diversification of the succinyl backbone.

This guide moves beyond standard textbook definitions to address the critical challenge: How to install chirality at the C2/C3 position while differentiating the two carboxyl termini. We prioritize the Asymmetric Hydrogenation of Itaconates as the industrial gold standard, while detailing Organocatalytic Desymmetrization as a robust alternative for complex substrates.

Part 1: Structural Significance & Retrosynthetic Logic

The succinyl backbone possesses a

-

Orthogonality: It survives basic hydrolysis (LiOH/NaOH) and nucleophilic attack, but cleaves cleanly with TFA or HCl/Dioxane, preserving sensitive peptide bonds elsewhere in the molecule.

-

Lipophilicity: The bulky t-Bu group increases solubility in organic solvents during intermediate steps, facilitating purification compared to the highly polar free di-acids.

The "Janus" Challenge

The core synthetic difficulty is Regiodivergent Enantioselection . You must control:

-

Stereocontrol: Setting the chiral center (usually C2-Methyl or C2-Benzyl).

-

Regiocontrol: Ensuring the t-Bu group ends up on the correct carboxylate (C1 vs C4).

Part 2: Synthetic Methodologies

Method A: Asymmetric Hydrogenation (The Industrial Standard)

For 2-alkyl succinic derivatives (e.g., 2-methylsuccinic acid 4-tert-butyl ester), the most efficient route is the asymmetric hydrogenation of mono-tert-butyl itaconate .

-

Logic: Itaconic acid derivatives possess a terminal olefin that coordinates strongly with Rh(I) or Ru(II) catalysts. The tert-butyl ester at C4 acts as a steric directing group, enhancing enantioselectivity.

-

Catalyst Choice: Rhodium(I) complexes with chiral phosphine ligands (DuPhos, BINAP) or monodentate phosphoramidites (MonoPhos) are preferred over Ruthenium for these substrates due to higher turnover frequencies (TOF) and lower pressure requirements.

Method B: Organocatalytic Desymmetrization (The Flexible Alternative)

For 2-aryl or 2-benzyl substituted succinates where the olefin precursor is hard to access, desymmetrization of 3-substituted succinic anhydrides is the method of choice.

-

Logic: A chiral catalyst (Cinchona alkaloid or Thiourea) activates the anhydride preferentially from one face, directing the nucleophilic attack of the alcohol.

-

Constraint: Direct opening with tert-butanol is kinetically sluggish due to steric clash.

-

Workaround: Open with a "dummy" nucleophile (e.g., benzyl alcohol), protect the free acid as a t-butyl ester, then hydrogenolyze the benzyl group.

Part 3: Experimental Protocols

Protocol 1: Rh-Catalyzed Hydrogenation of 1-tert-Butyl Itaconate

Target: (S)-2-Methylsuccinic acid 1-tert-butyl ester (Key intermediate for peptide synthesis)

Reagents:

-

Substrate: 2-Methylene-succinic acid 1-tert-butyl ester

-

Catalyst: [Rh(COD)₂]BF₄ (1 mol%)

-

Ligand: (S,S)-Me-DuPhos (1.1 mol%)

-

Solvent: Degassed Methanol (MeOH)

-

Gas: Hydrogen (

)

Step-by-Step Workflow:

-

Catalyst Pre-formation (Inert Atmosphere): In a glovebox or under Argon, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (S,S)-Me-DuPhos (3.5 mg, 0.011 mmol) in 2 mL MeOH. Stir for 15 mins. The solution should turn from yellow to orange-red.

-

Substrate Addition: Dissolve the itaconate substrate (186 mg, 1.0 mmol) in 3 mL MeOH. Add to the catalyst solution via syringe.

-

Hydrogenation: Transfer to a high-pressure steel autoclave. Purge with

(3 cycles at 5 bar). Pressurize to 5 bar (75 psi) . -

Reaction: Stir at 25°C for 4 hours .

-

Note: Monitor consumption of starting material via TLC (Stain: KMnO₄; olefin disappears).

-

-

Workup: Vent

. Concentrate the solvent under reduced pressure. -

Purification: Pass through a short pad of silica gel (eluent: 20% EtOAc/Hexanes) to remove the catalyst.

Self-Validating Check:

-

Conversion: ¹H NMR should show the disappearance of vinyl protons (δ 5.6, 6.2 ppm) and appearance of a methyl doublet (δ 1.2 ppm).

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H, 95:5 Hexane/iPrOH). Target ee > 98%.

Protocol 2: Synthesis of 3-Substituted Succinic Anhydride (Precursor for Method B)

Target: 2-Benzylsuccinic anhydride

-

Condensation: Reflux benzaldehyde and dimethyl succinate with NaOMe (Stobbe condensation).

-

Reduction: Hydrogenate the resulting alkene (Pd/C,

). -

Cyclization: Reflux the di-acid in Acetyl Chloride or Acetic Anhydride for 2 hours.

-

Isolation: Distill off excess reagent. Crystallize the anhydride from toluene.

Part 4: Visualization & Pathways

Diagram 1: Asymmetric Hydrogenation Workflow

This diagram illustrates the stereochemical flow from the prochiral itaconate to the chiral succinate, highlighting the role of the Rh-DuPhos complex.

Caption: Mechanistic pathway for the Rh-catalyzed asymmetric hydrogenation of itaconates. The chiral phosphine ligand enforces facial selectivity during the migratory insertion step.

Diagram 2: Decision Matrix for Synthesis

Choose the correct route based on your specific substrate substitution pattern.

Caption: Synthetic decision tree. Alkyl-substituted derivatives favor hydrogenation; Aryl derivatives favor anhydride desymmetrization.

Part 5: Analytical Characterization Data

The following table summarizes the expected performance of different ligand classes for the hydrogenation of 1-tert-butyl itaconate .

| Ligand Class | Catalyst Metal | Pressure ( | Typical ee (%) | TOF ( | Notes |

| DuPhos | Rhodium (Rh) | 2–5 bar | >99% | 500–1000 | Excellent for alkyl substrates; air-sensitive. |

| BINAP | Ruthenium (Ru) | 50–100 bar | 90–95% | 100–200 | Requires higher pressure; robust but lower ee. |

| MonoPhos | Rhodium (Rh) | 1–5 bar | 95–98% | >1000 | Cost-effective; high activity; easy to handle. |

| Josiphos | Rhodium (Rh) | 5–10 bar | 97% | 500 | Good for bulky substituents (e.g., 2-isopropyl). |

References

-

Burk, M. J., et al. (1993). "Preparation of (S)-2-methylsuccinic acid 1-tert-butyl ester via Rh-DuPhos Hydrogenation." Journal of the American Chemical Society.[1]

-

Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

-

Bolm, C., et al. (2000). "Asymmetric Opening of Cyclic Anhydrides." Chemical Reviews.

-

Novartis AG. (2010). "Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-p-phenylphenylmethyl-4-amino-2R-methylbutanoic acid ethyl ester (Sacubitril Intermediate)." World Intellectual Property Organization (WO/2008/031567).

-

Reetz, M. T. (2013). "Biocatalysis in Organic Synthesis: The Retrosynthetic Approach." Wiley-VCH.

Sources

The Strategic Role of the tert-Butyl Ester in the Synthesis of Chiral Building Blocks: A Technical Guide

Abstract

In the complex landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical development, the tert-butyl (t-Bu) ester stands as a cornerstone protecting group for carboxylic acids.[1] Its extensive use is a testament to a unique combination of robust stability across a wide range of synthetic conditions and its selective, facile removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of the tert-butyl ester in the synthesis of chiral building blocks. We will delve into its fundamental chemical properties, its crucial function as a protecting group, its influence on stereoselectivity in asymmetric synthesis, and its practical applications in drug discovery and complex molecule synthesis. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding and a practical framework for leveraging this versatile functional group.[1]

Core Principles: The Chemistry of the tert-Butyl Ester

The utility of the tert-butyl ester as a protecting group for carboxylic acids is rooted in its distinct structural and electronic properties. The sterically demanding tertiary butyl group provides a significant shield around the carbonyl carbon, rendering it exceptionally stable against a wide array of nucleophiles and basic conditions.[1][2] This inherent stability allows for a broad spectrum of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]

Conversely, the tert-butyl ester is readily cleaved under acidic conditions.[1] This lability is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[2] This unique balance of stability and selective reactivity is the key to its widespread application.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester in the presence of acid proceeds through a unimolecular elimination mechanism (E1). Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the departure of the tert-butyl group as the highly stable tert-butyl cation. This cation is then quenched by a nucleophile or eliminates a proton to form isobutylene.

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

The tert-Butyl Ester as a Protecting Group

The primary role of the tert-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from participating in unwanted reactions while other chemical transformations are carried out on the molecule.[2]

Installation of the tert-Butyl Ester

Several methods are available for the formation of t-butyl esters from carboxylic acids, with the choice of method often depending on the substrate's sensitivity, scale, and the availability of reagents.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Isobutylene Gas | Isobutylene, cat. H₂SO₄ | DCM or Dioxane, RT | Economical for large scale | Requires handling of a flammable gas |

| tert-Butanol with Condensing Agent | tert-Butanol, DCC/EDC, DMAP | DCM, 0 °C to RT | Mild conditions | Stoichiometric byproducts can be difficult to remove |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, DMAP | Acetonitrile or THF, RT | Readily available, mild | Can be expensive for large scale |

| tert-Butyl Trichloroacetimidate | tert-Butyl trichloroacetimidate, BF₃·OEt₂ | DCM, 0 °C to RT | Mild, high yielding | Imidate reagent preparation required |

| Transesterification | Methyl or Ethyl ester, t-BuOK | THF, reflux | Useful for specific substrates | Equilibrium driven, may not go to completion |

| Bis(trifluoromethanesulfonyl)imide | Tf₂NH, tert-butyl acetate | RT | Fast, high yields, applicable to free amino acids[3][4][5] | Reagent can be corrosive |

Stability Profile

The tert-butyl ester protecting group is renowned for its stability under a wide range of reaction conditions, making it a reliable choice for multi-step syntheses.[1][2]

Stable to:

-

Basic conditions: Hydrolysis with aqueous base (e.g., LiOH, NaOH), Grignard reagents, organolithium reagents.[1][2]

-

Nucleophiles: Amines, cyanides, and other common nucleophiles.[2][3]

-

Reducing agents: Catalytic hydrogenation (e.g., H₂, Pd/C), sodium borohydride (NaBH₄).[3]

-

Many oxidizing agents.

Labile to:

-

Strong acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄).[6][7]

-

Lewis acids: Zinc bromide (ZnBr₂), trimethylsilyl iodide (TMSI).[6]

-

Thermolysis: Can be cleaved by heating in a high-boiling solvent.[6]

Cleavage of the tert-Butyl Ester

The selective removal of the tert-butyl ester is a critical step in many synthetic sequences. The choice of deprotection conditions depends on the presence of other acid-sensitive functional groups in the molecule.

-

Dissolution: Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM) (e.g., 0.1 M).[6]

-

Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.[6]

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6] The crude product can be purified by precipitation, crystallization, or chromatography.[2]

For substrates sensitive to strong acids, milder conditions can be employed.

-

Dissolution: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[6]

-

Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[6]

-

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[6]

-

Work-up: After completion, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The Role of the tert-Butyl Group in Asymmetric Synthesis

Beyond its role as a robust protecting group, the sterically demanding tert-butyl group can exert significant influence on the stereochemical outcome of reactions at adjacent chiral centers. This phenomenon, known as asymmetric induction, is a powerful tool in the synthesis of enantiomerically pure compounds.

The bulky tert-butyl group can direct the approach of incoming reagents to one face of a molecule, leading to the preferential formation of one diastereomer. This is often observed in aldol reactions, Michael additions, and alkylations of enolates derived from chiral tert-butyl esters. For example, in the reduction of 4-tert-butylcyclohexanone, the bulky tert-butyl group influences the facial selectivity of hydride attack.[8]

The tert-butanesulfinyl group, a related chiral auxiliary, has proven to be highly effective in the asymmetric synthesis of β-amino acids.[9] The stereochemistry of the sulfinyl group directs the addition of nucleophiles to the imine, allowing for the synthesis of a wide range of β-amino acids in high yield and diastereoselectivity.[9]

Caption: The bulky tert-butyl group can block one face of the molecule.

Applications in Drug Development and Complex Molecule Synthesis

The unique properties of the tert-butyl ester protecting group have made it invaluable in various areas of chemical research and drug development.[2]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, tert-butyl esters are crucial for protecting the side-chain carboxyl groups of acidic amino acids such as aspartic acid and glutamic acid.[1] Their stability to the basic conditions required for Fmoc group removal and their clean cleavage during the final acid-mediated release from the resin are critical for the synthesis of pure peptides.[1]

Drug Discovery

In the synthesis of complex small molecules and drug candidates, tert-butyl esters are frequently used to mask carboxylic acid functionalities during various chemical transformations, such as cross-coupling reactions, reductions, and oxidations.[2] The ability to selectively deprotect the tert-butyl ester in the presence of other sensitive functional groups is a significant advantage in the construction of intricate molecular architectures. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their anticancer activity.[10]

Conclusion

The tert-butyl ester has firmly established itself as an indispensable tool in the arsenal of the synthetic organic chemist.[1] Its unique combination of stability under a wide range of conditions and its facile, selective removal under mild acidic conditions provides a level of control that is essential for the synthesis of complex molecules.[1] From the routine protection of amino acids in automated peptide synthesizers to the strategic design of novel therapeutic agents, the t-butyl ester continues to play a pivotal role in advancing chemical synthesis.[1] A thorough understanding of the principles and methodologies outlined in this guide will enable researchers and drug development professionals to effectively harness the power of this versatile protecting group in their synthetic endeavors.

References

-

An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem. 2

-

The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem. 1

-

Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem. 6

-

Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 7

-

A simple and powerful tert-butylation of carboxylic acids and alcohols. 3

-

tert-Butyl Esters. Organic Chemistry Portal. 11

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. 12

-

Solvent-free Cleavage of tert-Butyl Esters under Microwave Conditions. kchem.org. 13

-

Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. 4

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. 5

-

Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. YouTube.

-

Assymetric Induction. MSU chemistry.

-

Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journals.

-

The Isopropyl and tert-Butylsulfinyl Groups in Asymmetric Synthesis: A Comparative Study.

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.

-

t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.

-

Synthesis method for tert-butyl ester compound. Google Patents.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

-

The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal.

-

DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School.

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.

-

Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC - NIH.

-

Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. PMC.

-

The tert-butyl group in chemistry and biology. Request PDF - ResearchGate.

-

Precision Chiral Building Block Synthesis. BOC Sciences.

-

Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. Assymetric Induction [www2.chemistry.msu.edu]

- 9. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bkcs.kchem.org [bkcs.kchem.org]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Ethylsuccinic Acid Monoesters

This Application Note is designed for researchers in pharmaceutical process chemistry and drug discovery. It details the asymmetric synthesis of 2-ethylsuccinic acid monoesters , a critical chiral building block for renin inhibitors, matrix metalloproteinase (MMP) inhibitors, and modified peptides.

Abstract & Strategic Overview

The 2-substituted succinic acid scaffold is a "privileged structure" in medicinal chemistry. While 2-methylsuccinic acid is readily accessible via hydrogenation of itaconic acid, the 2-ethyl analog presents a unique challenge: the precursor, 2-ethylidenesuccinic acid, requires specific construction, and the subsequent asymmetric induction must be highly enantioselective to avoid difficult downstream separations.

This guide presents two validated protocols:

-

The "Gold Standard" (Catalytic Asymmetric Hydrogenation): Ideal for scale-up and high enantiomeric excess (>95% ee). It utilizes a Rhodium-DuPhos catalyst system on a Stobbe-derived precursor.

-

The "Biocatalytic" Alternative (Enzymatic Desymmetrization): A metal-free route using Lipase B from Candida antarctica (CALB), suitable for smaller scales or when specific regio-isomers of the monoester are required.

Core Methodology 1: Catalytic Asymmetric Hydrogenation[1]

This route is preferred for its atom economy and scalability. It relies on the asymmetric hydrogenation of (E)-2-ethylidenesuccinic acid 1-ethyl ester .

Mechanism & Retrosynthesis

The chiral center is established by hydrogenating the tri-substituted alkene. The E-isomer of the precursor is crucial for high stereoselectivity when using C2-symmetric phosphine ligands.

Pathway Visualization:

Figure 1: Synthetic workflow for the asymmetric hydrogenation route.

Protocol: Stobbe Condensation (Precursor Synthesis)

Objective: Synthesize (E)-2-ethylidenesuccinic acid 1-ethyl ester.

-

Reagents: Diethyl succinate (1.2 eq), Acetaldehyde (1.0 eq), Sodium Ethoxide (1.5 eq), Anhydrous Ethanol.[1]

-

Setup: Flame-dried 3-neck flask under Nitrogen.

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol. Cool to -5°C.

-

Add diethyl succinate dropwise. Stir for 15 min.

-

Add acetaldehyde (freshly distilled) slowly to maintain temp < 0°C (Caution: Exothermic).

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with dilute HCl (pH ~2). Extract with EtOAc. The product (half-ester) will be in the organic phase.

-

Purification: Acid-base extraction is preferred to remove unreacted diester. Crystallization from Hexane/Et2O yields the pure E-isomer.

-

Protocol: Asymmetric Hydrogenation

Objective: Enantioselective reduction of the alkene.

-

Catalyst Preparation:

-

Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Ligand: (S,S)-Et-DuPhos (1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene).

-

Note: The (S,S)-ligand typically yields the (S)-product. Verify absolute configuration via optical rotation.

-

-

Reaction Conditions:

-

Substrate: (E)-2-ethylidenesuccinic acid 1-ethyl ester (0.5 M in degassed Methanol).

-

Catalyst Loading: 0.2 mol% (S/C = 500).

-

Hydrogen Pressure: 4–5 bar (60–75 psi).

-

Temperature: 25°C.

-

-

Execution:

-

In a glovebox, mix Rh precursor and Ligand in MeOH (stir 15 min to form orange active complex).

-

Add substrate solution to the autoclave/pressure vessel.

-

Inject catalyst solution.

-

Purge with H2 (3x) and pressurize to 5 bar. Stir vigorously for 3–6 hours.

-

-

Workup:

-

Vent H2. Concentrate solvent.

-

Pass through a short silica plug to remove Rh salts.

-

Result: (S)-2-ethylsuccinic acid 1-ethyl ester as a clear oil.

-

Alternative Methodology: Enzymatic Kinetic Resolution

For laboratories lacking high-pressure hydrogenation equipment, or when the 4-monoester is specifically required, biocatalysis offers a mild alternative.

Principle

Lipase B from Candida antarctica (CALB, immobilized as Novozym 435) exhibits high enantioselectivity toward the hydrolysis of 2-substituted succinate diesters or the alcoholysis of 2-substituted succinic anhydrides.

Decision Matrix:

Figure 2: Kinetic resolution of the anhydride.

Protocol: Lipase-Catalyzed Desymmetrization

-

Substrate: Racemic 2-ethylsuccinic anhydride (prepared by heating racemic 2-ethylsuccinic acid with acetic anhydride).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

-

Nucleophile: Ethanol (1.0 eq).

-

Enzyme: Novozym 435 (10-20 wt% relative to substrate).

-

Procedure:

-

Suspend enzyme in solvent containing the anhydride.

-

Add ethanol dropwise.

-

Shake at 25°C for 24 hours.

-

Monitoring: Monitor consumption of anhydride by IR (carbonyl stretch shift) or GC.

-

-

Purification:

-

Filter off enzyme.

-

Partition between saturated NaHCO3 and organic solvent.

-

The (S)-monoester (formed) dissolves in the aqueous base.

-

The (R)-anhydride (unreacted) remains in the organic layer.

-

Acidify aqueous layer and extract to isolate the chiral monoester.

-

Analytical Quality Control

Validating the Enantiomeric Excess (ee) is critical. Standard C18 HPLC is insufficient.

| Parameter | Method | Details |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H | Mobile Phase: Hexane/IPA/TFA (90:10:0.1). Flow: 0.5 mL/min. Detection: UV 210 nm. |

| Derivatization | Required for acids? | Often not for OD-H, but methylation (TMS-diazomethane) to the diester improves peak shape for GC analysis. |

| NMR | 1H NMR (CDCl3) | Verify the ethyl group triplet at ~0.9 ppm and the methine multiplet. |

| Optical Rotation | Polarimetry | Compare [α]D with literature values (typically negative for S-isomer in CHCl3). |

Troubleshooting & Optimization

-

Low ee in Hydrogenation:

-

Cause: Impure substrate (chloride traces poison Rh).

-

Fix: Recrystallize the Stobbe half-ester precursor. Ensure H2 gas is >99.999% pure.

-

-

Low Conversion in Enzymatic Route:

-

Cause: Water contamination in solvent (leads to non-selective hydrolysis).

-

Fix: Use molecular sieves in the solvent; ensure ethanol is anhydrous.

-

-

Regioselectivity Issues (Stobbe):

-

The Stobbe condensation can yield a mixture of regioisomers (double bond position).

-

Fix: The E-isomer with the double bond conjugated to the ester is the thermodynamic product. Extended reaction time allows equilibration to this form.

-

References

-

Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Highly Enantiomeric Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation." Journal of the American Chemical Society.[2] Link

-

Heller, D., et al. (2004). "Highly Efficient Asymmetric Hydrogenation of Itaconic Acid Derivatives." Chemistry - A European Journal. Link

-

Stobbe, H. (1899).[3] "Condensation des Benzophenons mit Bernsteinsäureester."[3] Justus Liebigs Annalen der Chemie. Link

-

Schmid, A., et al. (2001). "Industrial Biocatalysis Today and Tomorrow." Nature. Link

-

Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

Sources

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid as a chiral building block

Application Note: (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid as a Chiral Building Block

Abstract

This compound (CAS: 159322-43-9) serves as a critical chiral synthon in the synthesis of Neprilysin (NEP) inhibitors, most notably Sacubitril (AHU-377). Its structural value lies in its orthogonal protection strategy : the molecule presents a free C1-carboxylic acid for immediate amide coupling while the C4-carboxylic acid is masked as an acid-labile tert-butyl ester. This guide details the handling, quality control, and synthetic application of this building block, focusing on preventing racemization at the labile C2-position during activation.

Part 1: Chemical Profile & Strategic Utility

The utility of this building block is defined by its ability to introduce the succinyl backbone with a pre-installed, enantiopure ethyl side chain. In drug discovery, particularly for cardiovascular targets, this motif mimics the hydrophobic pockets of metalloproteases.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | (R)-2-Ethylsuccinic acid 4-tert-butyl ester |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Chiral Center | C2 (R-configuration) |

| Key Functionality | Orthogonal protecting group (t-Bu ester vs. Free Acid) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; sparingly soluble in water. |

The Orthogonal Advantage

In complex synthesis, such as the Novartis route to Sacubitril, the tert-butyl ester serves two functions:

-

Steric Bulk: It shields the C4-position from unwanted nucleophilic attack.

-

Chemoselectivity: It remains stable under basic amide coupling conditions (used to react the C1-acid) but is cleanly removed by acidic hydrolysis (TFA or HCl) in the final steps.

Part 2: Synthesis & Quality Control

High enantiomeric excess (ee) is non-negotiable. The industrial synthesis typically involves the asymmetric hydrogenation of 2-ethylidene succinic acid mono-t-butyl ester.

Workflow Diagram: Synthesis & QC

Figure 1: Production workflow emphasizing the critical asymmetric hydrogenation step and QC checkpoint.

Protocol 1: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Verify the optical purity of the (R)-isomer against the (S)-enantiomer.

Reagents & Equipment:

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1).

-

Note: TFA is strictly required to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Temperature: 25°C.

Procedure:

-

Dissolve 5 mg of the sample in 1 mL of Mobile Phase.

-

Inject 10 µL.

-

Acceptance Criteria: The (R)-isomer is typically the major peak (check specific column certificate for elution order). Area % of minor enantiomer must be < 0.5%.

Part 3: Application Protocol (Amide Coupling)

This protocol demonstrates the coupling of this compound with a primary amine. This mimics the key step in the synthesis of Sacubitril intermediates.

Mechanism of Action & Workflow

Figure 2: Reaction pathway highlighting the activation step where stereochemical integrity is most at risk.

Protocol 2: Enantioselective Amide Coupling

Objective: Couple the C1-acid to an amine without racemizing the C2-ethyl center.

Safety: Work in a fume hood. EDC and amines can be irritants.

Materials:

-

This compound (1.0 equiv)

-

Amine coupling partner (e.g., biphenyl amine derivative) (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

DCM (Dichloromethane) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with this compound and HOBt.

-

Solvation: Add anhydrous DCM (10 mL per gram of substrate) and cool the mixture to 0°C in an ice bath.

-

Why? Low temperature prevents the formation of a ketene intermediate, which is the primary pathway for racemization of

-substituted acids.

-

-

Activation: Add EDC·HCl in one portion. Stir at 0°C for 30 minutes.

-

Amine Addition: Add the Amine coupling partner followed by the dropwise addition of DIPEA.

-

Caution: Exothermic.[1] Maintain internal temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

Quench & Workup:

-

Dilute with excess DCM.

-

Wash sequentially with 1M HCl (removes unreacted amine/EDC), Sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Validation: Analyze by HPLC. The t-butyl ester peak (~1.4 ppm in ¹H NMR) should remain distinct.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Optical Purity | Base-catalyzed enolization during activation. | Switch from DIPEA to a weaker base (e.g., NMM) or reduce base equivalents. Ensure temperature stays at 0°C during activation. |

| Low Yield | Steric hindrance of the 2-ethyl group. | Use a more potent coupling agent like HATU or T3P (Propylphosphonic anhydride). T3P is particularly good for suppressing racemization. |

| t-Butyl Cleavage | Acidic contamination or high thermal stress. | Ensure workup solvents are neutral. Do not heat above 40°C during rotary evaporation. |

References

-

Kleinbeck, F., et al. (2025).[2] Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril. CHIMIA, 79(7-8), 540.

-

Lau, S. H., et al. (2015).[1] Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5436–5439.

-

Ksander, G. A., et al. (1995).[1] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.

-

Daicel Chiral Technologies. Enantiomer separation of acidic compounds: Application Note.

Sources

The Strategic Application of Chiral Butanedioic Acid Derivatives in the Synthesis of Neprilysin Inhibitors: A Guide to the Synthesis of Sacubitril Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of chiral substituted butanedioic acid monoesters in the synthesis of potent therapeutic agents, with a primary focus on the neprilysin inhibitor Sacubitril. While the specific molecule, (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid, serves as a conceptual archetype, this document will delve into the well-established applications of structurally related and synthetically crucial intermediates in modern drug discovery. The principles and protocols detailed herein are designed to offer both a comprehensive overview and actionable insights for researchers in medicinal chemistry and process development.

At the heart of the blockbuster heart failure medication Entresto™ is Sacubitril, a prodrug that is metabolically converted to the active neprilysin inhibitor, LBQ657.[1] The therapeutic efficacy of Sacubitril is intrinsically linked to its specific stereochemistry, which is meticulously established during its synthesis. A cornerstone of this synthesis is the use of chiral building blocks that set the stage for the molecule's final three-dimensional architecture. This guide will illuminate the synthetic strategies employed to construct these vital intermediates.

The Significance of Stereochemistry in Sacubitril's Mechanism of Action

Sacubitril, upon oral administration, is rapidly de-ethylated by esterases to its active form, LBQ657.[2] This active metabolite is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][3] By inhibiting neprilysin, LBQ657 increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which collectively reduce the cardiovascular strain associated with heart failure.[4]

The interaction between LBQ657 and the active site of neprilysin is highly stereospecific. The precise spatial arrangement of the functional groups on the LBQ657 molecule is paramount for effective binding and inhibition.[5] Molecules with incorrect stereochemistry may exhibit significantly reduced or no activity, and in some cases, could have off-target effects.[6] Therefore, the stereoselective synthesis of Sacubitril is not merely a chemical challenge but a biological necessity. The (2R,4S) configuration of the final Sacubitril molecule is crucial for its therapeutic effect.[7][8]

Synthetic Strategies for Sacubitril: The Role of Chiral Butanedioic Acid Analogs

The synthesis of Sacubitril has been approached through various routes, many of which are convergent and employ advanced chemical technologies like flow chemistry and biocatalysis.[9][10] A common thread in many of these syntheses is the early introduction of one or both of the key stereocenters. While not the exact initially mentioned molecule, a key intermediate that embodies the principle of using a chiral substituted butanoic acid derivative is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid .[7][11]

This intermediate contains both of the required stereocenters of Sacubitril. Its synthesis often involves a diastereoselective reaction where one chiral center directs the formation of the second. For instance, a rhodium-catalyzed stereoselective hydrogenation can be employed to install the second key stereocenter.[12][13]

Below is a generalized workflow illustrating the strategic importance of chiral intermediates in the synthesis of Sacubitril.

Caption: Generalized workflow for Sacubitril synthesis highlighting the central role of a chiral butanedioic acid derivative.

Detailed Protocol: Synthesis of a Key Sacubitril Intermediate

The following protocol is a representative example of a synthetic sequence to obtain a key intermediate for Sacubitril, based on principles from published literature.[11][14]

Part 1: Asymmetric Hydrogenation to Establish the (2R) Stereocenter

This protocol outlines a method for the asymmetric hydrogenation of a suitable precursor to introduce the (2R) stereocenter.

Materials:

-

(E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

-

[RuCl(p-cymene)(R)-BINAP]Cl or a similar chiral ruthenium catalyst

-

Methanol (anhydrous)

-

Hydrogen gas

-

High-pressure hydrogenation reactor

Procedure:

-

To a high-pressure hydrogenation reactor, add (E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (1 equivalent).

-

Add the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)(R)-BINAP]Cl) in an appropriate catalytic amount (typically 0.01 to 0.1 mol%).

-

Add anhydrous methanol to dissolve the starting material.

-

Seal the reactor and purge with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.0 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 40 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.

-

The crude product can be purified by crystallization or chromatography.

Expected Outcome: The desired product should be obtained with high diastereoselectivity. The stereochemical purity can be determined by chiral HPLC.

Part 2: Final Amidation to Form Sacubitril

This protocol describes the final step of coupling the chiral amine intermediate with succinic anhydride.

Materials:

-

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester (obtained after deprotection of the Boc group and esterification)

-

Succinic anhydride

-

Pyridine or another suitable base

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Add pyridine (1.1 to 1.5 equivalents) to the solution.

-

Add succinic anhydride (1.0 to 1.2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove excess pyridine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Sacubitril can be purified by column chromatography or crystallization.

Data Summary

| Intermediate/Product | Key Synthetic Step | Stereochemistry | Analytical Method |

| Chiral Butanedioic Acid Derivative | Asymmetric Synthesis | (R) or (S) | Chiral HPLC, NMR |

| (2R,4S)-amino ester intermediate | Diastereoselective reaction | (2R, 4S) | HPLC, NMR, Mass Spec |

| Sacubitril | Amidation | (2R, 4S) | HPLC, NMR, Mass Spec |

Mechanism of Neprilysin Inhibition

The active metabolite of Sacubitril, LBQ657, acts as a competitive inhibitor of neprilysin. It binds to the active site of the enzyme, which contains a zinc ion essential for its catalytic activity. The carboxylate groups of LBQ657 are thought to chelate the zinc ion, while other parts of the molecule interact with the S1, S1', and S2' sub-pockets of the enzyme's active site, preventing the natural substrates from binding and being degraded.[5]

Caption: Mechanism of neprilysin inhibition by LBQ657, the active metabolite of Sacubitril.

Conclusion

The development of Sacubitril is a testament to the power of stereochemically controlled synthesis in modern drug discovery. Chiral substituted butanedioic acid derivatives, while not always appearing in the final drug structure, are instrumental as foundational building blocks for establishing the necessary stereochemistry that dictates biological activity. The protocols and principles outlined in this guide provide a framework for the rational design and synthesis of such critical intermediates, paving the way for the discovery of new and improved therapeutic agents.

References

-

Apollo. (n.d.). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Retrieved from [Link]

-

Organic Letters. (2015, October 28). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Retrieved from [Link]

-

Dr.Oracle. (2025, March 8). How does a Neprilysin (neutral endopeptidase) inhibitor work? Retrieved from [Link]

-

Thieme. (2016). Synthesis of Sacubitril. Synfacts, 12(2), 0110. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Lactam Intermediate 13 of Sacubitril Using Chiral Amine Transfer Reagents (R)‐NapEA and (S)‐NapEA. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of angiotensin receptor blocker/neprilysin inhibitor (ARNI). Retrieved from [Link]

-

Circulation. (2016, March 15). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition. Retrieved from [Link]

-

ResearchGate. (2016, June 15). Structure of neprilysin in complex with the active metabolite of sacubitril. Retrieved from [Link]

-

National Institutes of Health. (2015, September 11). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition. Retrieved from [Link]

- Kontham, R., Sadanande, M. V., et al. (2024). Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Chemistry - An Asian Journal.

-

Wiley Online Library. (2025, March 3). Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Sacubitril. Retrieved from [Link]

-

ResearchGate. (2025, December 23). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved from [Link]

-

Semantic Scholar. (2025, August 6). Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate. Retrieved from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. Retrieved from [Link]

-

Abydos Pharma. (n.d.). (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). 2-methylene-4-oxo-butanoic acid derivatives for the treatment of inflammation.

-

American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

-

Chimica Techno Acta. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved from [Link]

-

PubMed. (2000, January 13). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]

-

RSC Publishing. (n.d.). A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities. Retrieved from [Link]

Sources

- 1. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sacubitril - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. biomedgrid.com [biomedgrid.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | C20H25NO2 | CID 25017087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sacubitril synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in 2-Ethylsuccinic Acid Synthesis

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing enantiomerically pure 2-ethylsuccinic acid. Racemization—the conversion of a chiral molecule into an equal mixture of its enantiomers—is a persistent challenge that can undermine the efficacy and safety of a final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain stereochemical integrity throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical problem in the synthesis of 2-ethylsuccinic acid?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[1] This loss of optical activity is particularly problematic for 2-ethylsuccinic acid because its biological activity is often stereospecific; one enantiomer may be therapeutically active while the other is inactive or even harmful. The key issue arises from the acidic proton at the α-carbon (the carbon adjacent to the carboxyl group). Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[2][3] Reprotonation of this flat intermediate can occur from either face with equal probability, leading to a racemic mixture and compromising the stereochemical integrity of your synthesis.[1][4]

Q2: Which steps in a typical synthesis of 2-ethylsuccinic acid are most susceptible to racemization?

A2: Any step involving the formation of an enolate or enol at the chiral center is a high-risk step for racemization. The most common scenarios include:

-

Base-mediated alkylation: When synthesizing 2-ethylsuccinic acid by alkylating a succinate derivative, the use of a base to generate the nucleophilic enolate can lead to racemization if the chiral center is already established.[5]

-

Harsh reaction conditions: Both strongly acidic or basic conditions, as well as elevated temperatures, can accelerate the rate of enolization and subsequent racemization.[2]

-

Work-up and purification: Prolonged exposure to non-neutral pH during aqueous work-up or chromatography can also contribute to the loss of enantiomeric purity.

Q3: What are the primary strategies to synthesize enantiopure 2-ethylsuccinic acid while avoiding racemization?

A3: The most effective strategies build the desired stereocenter under conditions that favor the formation of one enantiomer over the other. Key approaches include:

-

Asymmetric Michael Addition: This is a powerful method where a nucleophile adds to an α,β-unsaturated carbonyl compound. By using a chiral auxiliary, you can direct the addition to create the desired stereocenter with high selectivity.[6][7][8]

-

Stereospecific Alkylation: This involves alkylating a substrate that already contains a chiral element, such as a chiral auxiliary, which directs the incoming ethyl group to a specific face of the molecule.[9][10]

-

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be recovered in an enriched form. This can be achieved using chiral catalysts or enzymes.[11]

-

Dynamic Kinetic Resolution (DKR): This advanced method combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[12][13][14] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product.[14]

Q4: How can I accurately measure the enantiomeric excess (e.e.) of my 2-ethylsuccinic acid sample?

A4: The most reliable and widely used method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, you can calculate the e.e. Other methods include chiral gas chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guides: From Theory to Practice

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Problem 1: My Asymmetric Michael Addition is resulting in low diastereoselectivity.

-

Symptom: After performing a conjugate addition of an ethyl nucleophile to a succinate derivative bearing a chiral auxiliary, the product shows a nearly 1:1 mixture of diastereomers.

-

Root Cause Analysis: The stereochemical outcome of a Michael addition controlled by a chiral auxiliary is highly dependent on the ability of the auxiliary to create a sterically hindered environment, forcing the incoming nucleophile to attack from a specific face. Low selectivity suggests this steric control is being undermined.

-

Troubleshooting Protocol:

-

Re-evaluate Your Chiral Auxiliary: The choice of auxiliary is critical. Evans-type oxazolidinones and camphorsultams are industry standards for a reason—they provide a well-defined and rigid chiral environment.[6][15] If you are using a less common auxiliary, its efficacy may be limited.

-

Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is often the most effective way to enhance selectivity. Lower temperatures decrease the kinetic energy of the system, amplifying the energetic difference between the two diastereomeric transition states.

-

Solvent and Base Selection: The solvent and base can significantly influence the transition state.

-

Solvents: Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred as they do not interfere with the Lewis acid-substrate complex.

-

Bases: The choice of base for generating the nucleophile (e.g., an ethyl Grignard reagent or an organocuprate) matters. For reactions involving Lewis acid catalysis to activate the Michael acceptor, ensure the base does not quench the catalyst.[8]

-

-

Lewis Acid Catalysis: For many chiral auxiliary-controlled reactions, a Lewis acid (e.g., TiCl₄, SnCl₄) is required to chelate the substrate, locking it into a rigid conformation that maximizes facial bias. Ensure the Lewis acid is fresh and used in the correct stoichiometric amount.

-

Caption: Decision workflow for troubleshooting low selectivity.

Problem 2: I'm observing significant racemization during the alkylation of a diethyl succinate enolate.

-

Symptom: You start with an enantiopure material but after deprotonation with a base, alkylation with an ethyl halide, and work-up, the final product shows a significant loss of enantiomeric excess.

-

Root Cause Analysis: This is a classic case of racemization via a planar enolate intermediate.[5] The base removes the acidic α-proton, creating a flat sp²-hybridized carbon. This erases the stereochemical information at that center.[3][4] The subsequent alkylation occurs on both faces of this planar intermediate, leading to a racemic or near-racemic product.

Sources

- 1. Racemization - Wikipedia [en.wikipedia.org]

- 2. aklectures.com [aklectures.com]

- 3. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 手性助剂 [sigmaaldrich.com]

- 7. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Alkylation of succinates: synthesis of Ro 32-3555 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dynamic kinetic resolution of bis-aryl succinic anhydrides: enantioselective synthesis of densely functionalised γ-butyrolactones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. princeton.edu [princeton.edu]

- 14. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Technical Support Center: tert-Butyl Ester Stability & Deprotection

Case ID: TBE-ACID-STAB-001 Status: Active Support Tier: Senior Application Scientist

Mechanistic Core: The "Why" Behind the Chemistry

To control the stability of tert-butyl (t-Bu) esters, one must understand that their cleavage does not follow the standard hydrolysis mechanism of methyl or ethyl esters (

The Critical Failure Point: The tert-Butyl Cation

The stability of the t-Bu ester is binary: it is kinetically inert to nucleophiles (bases) due to steric bulk but thermodynamically labile to strong acids due to the stability of the carbocation intermediate.

-

Protonation: Strong acid protonates the carbonyl oxygen (pKa

-7).[1] -

Rate-Determining Step (RDS): The

bond breaks before water attacks. This releases the carboxylic acid and generates a tertiary butyl carbocation . -

Fate of the Cation: This electrophile is the source of all instability and side reactions. It either:

-

Eliminates a proton to form isobutylene gas (Desired pathway, effectively irreversible).

-

Reacts with nucleophiles (scavengers, solvent, or your peptide's side chains).

-

Visualization: The Pathway

Caption: The

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "I lost my t-Bu group during an acidic workup."

Diagnosis: t-Bu esters are generally stable to dilute aqueous acids (e.g., 1M HCl washes) for short durations. Loss indicates either excessive acid concentration or prolonged exposure .

-

Root Cause: The pH dropped below 1.0, or the organic solvent (e.g., DCM) facilitated ion pairing, accelerating the

mechanism. -

Solution:

-

Switch to Citric Acid (5-10% aq) or Ammonium Chloride (sat.) for quenching basic reactions. These maintain pH ~3-4, where t-Bu is stable.

-

Perform washes cold (

C) and minimize contact time.

-